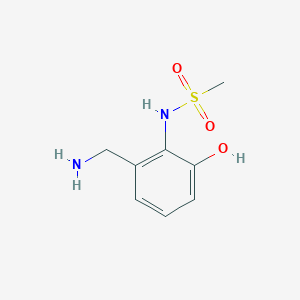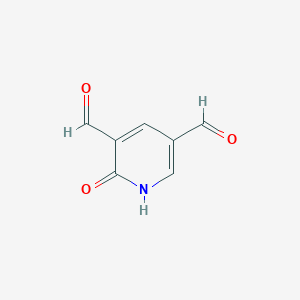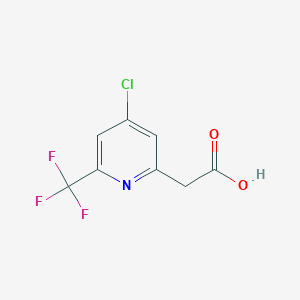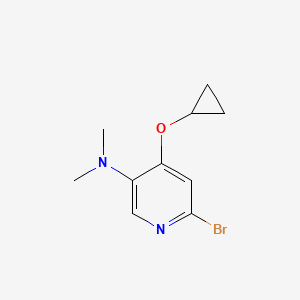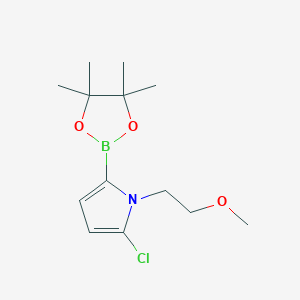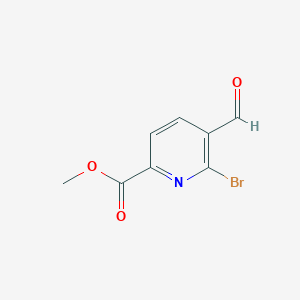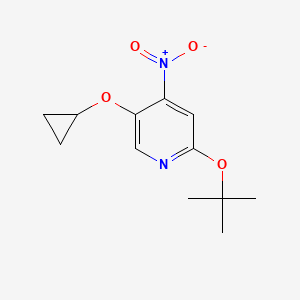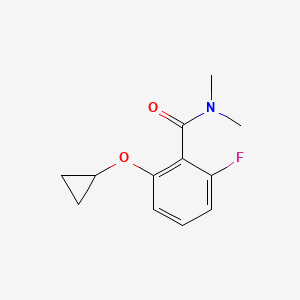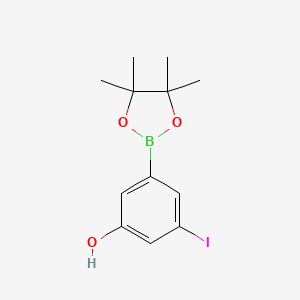
5-(Cyclohexyloxy)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Cyclohexyloxy)-2-methoxyphenol: is an organic compound characterized by the presence of a cyclohexyloxy group attached to a methoxyphenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Cyclohexyloxy)-2-methoxyphenol can be achieved through the Williamson Ether Synthesis. This method involves the reaction of an alkyl halide with an alkoxide ion, resulting in the formation of an ether. For this compound, the reaction would involve the use of cyclohexyl bromide and 2-methoxyphenol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH) to generate the alkoxide ion .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-(Cyclohexyloxy)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form cyclohexyloxy-methoxybenzene.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexyloxy-methoxybenzene.
Substitution: Formation of substituted phenols or ethers.
Scientific Research Applications
Chemistry: 5-(Cyclohexyloxy)-2-methoxyphenol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of phenolic compounds on biological systems. It may also serve as a model compound for understanding the behavior of similar phenolic compounds in biological environments.
Medicine: The compound’s potential antioxidant properties make it of interest in medical research. It may be investigated for its ability to neutralize free radicals and protect cells from oxidative damage.
Industry: In industrial applications, this compound can be used as a stabilizer in polymers and as an additive in various chemical formulations to enhance their properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, which can influence the activity of enzymes and other proteins. The cyclohexyloxy group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect membrane-bound proteins.
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar structure but lacks the cyclohexyloxy group.
4-Methoxyphenol (Mequinol): Similar structure but with the methoxy group in a different position.
Cyclohexyloxybenzene: Similar structure but lacks the methoxy group.
Uniqueness: 5-(Cyclohexyloxy)-2-methoxyphenol is unique due to the presence of both the cyclohexyloxy and methoxy groups on the phenol ring
Properties
Molecular Formula |
C13H18O3 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-methoxyphenol |
InChI |
InChI=1S/C13H18O3/c1-15-13-8-7-11(9-12(13)14)16-10-5-3-2-4-6-10/h7-10,14H,2-6H2,1H3 |
InChI Key |
KJRYQHJRCZJUMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


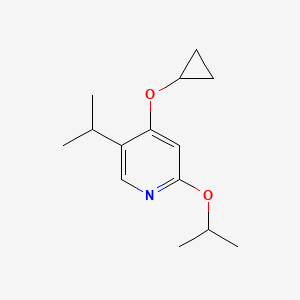
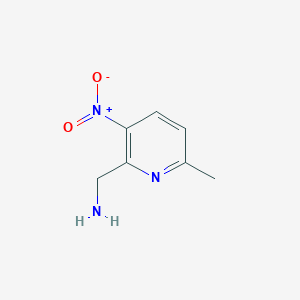
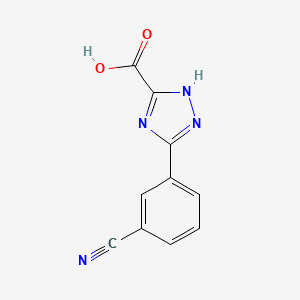
![2-(2-Furyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-OL](/img/structure/B14845978.png)

